molecular formula C12H14N2O5 B3845190 ETHYL 2-[(2-METHYL-3-NITROPHENYL)FORMAMIDO]ACETATE

ETHYL 2-[(2-METHYL-3-NITROPHENYL)FORMAMIDO]ACETATE

Cat. No.: B3845190
M. Wt: 266.25 g/mol
InChI Key: ZCRCMXLMANGZGG-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-METHYL-3-NITROPHENYL)FORMAMIDO]ACETATE is an organic compound with a complex structure that includes an ester functional group, a nitro group, and a formamido group

Preparation Methods

The synthesis of ETHYL 2-[(2-METHYL-3-NITROPHENYL)FORMAMIDO]ACETATE typically involves multiple steps, starting with the nitration of a methyl-substituted aromatic compound. The nitrated product is then subjected to formylation to introduce the formamido group. Finally, esterification is carried out to obtain the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

ETHYL 2-[(2-METHYL-3-NITROPHENYL)FORMAMIDO]ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-[(2-METHYL-3-NITROPHENYL)FORMAMIDO]ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-METHYL-3-NITROPHENYL)FORMAMIDO]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester and formamido groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

ETHYL 2-[(2-METHYL-3-NITROPHENYL)FORMAMIDO]ACETATE can be compared with other similar compounds, such as:

    ETHYL 2-[(2-METHYL-3-NITROPHENYL)AMINO]ACETATE: Lacks the formamido group.

    ETHYL 2-[(2-METHYL-3-AMINOPHENYL)FORMAMIDO]ACETATE: Contains an amino group instead of a nitro group.

    ETHYL 2-[(2-METHYL-3-NITROPHENYL)FORMAMIDO]PROPIONATE: Has a propionate ester instead of an acetate ester. These comparisons highlight the unique structural features and potential reactivity of this compound.

Properties

IUPAC Name

ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-3-19-11(15)7-13-12(16)9-5-4-6-10(8(9)2)14(17)18/h4-6H,3,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRCMXLMANGZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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